molecular formula C7H7ClFNO3 B2570129 3-Amino-2-fluoro-5-hydroxybenzoic acid hydrochloride CAS No. 2229436-90-0

3-Amino-2-fluoro-5-hydroxybenzoic acid hydrochloride

Cat. No.: B2570129
CAS No.: 2229436-90-0
M. Wt: 207.59
InChI Key: CNTZYVKMPZQYNW-UHFFFAOYSA-N
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Description

3-Amino-2-fluoro-5-hydroxybenzoic acid hydrochloride: is a chemical compound with the molecular formula C7H6FNO3·HCl. It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and hydroxy functional groups on the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-fluoro-5-hydroxybenzoic acid hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-fluoro-5-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Biology:

  • Utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine:

  • Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Employed in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-2-fluoro-5-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluoro group can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-Amino-5-hydroxybenzoic acid: Lacks the fluoro group, which can affect its reactivity and binding properties.

    3-Amino-5-fluoro-2-hydroxybenzoic acid: Similar structure but different positioning of functional groups, leading to distinct chemical behavior.

Uniqueness:

  • The presence of the fluoro group in 3-Amino-2-fluoro-5-hydroxybenzoic acid hydrochloride enhances its chemical stability and binding affinity compared to its non-fluorinated counterparts.
  • The specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

3-amino-2-fluoro-5-hydroxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3.ClH/c8-6-4(7(11)12)1-3(10)2-5(6)9;/h1-2,10H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTZYVKMPZQYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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